Product packaging for Lemobiline(Cat. No.:CAS No. 26126-76-1)

Lemobiline

Cat. No.: B1674719
CAS No.: 26126-76-1
M. Wt: 243.3 g/mol
InChI Key: BXTFNWWMVUHWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lemobiline is a synthetic chemical compound provided for research and development purposes. It is intended for laboratory use by qualified scientists and is not for diagnostic, therapeutic, or any personal use. Research into novel compounds like this compound is fundamental in advancing fields such as medicinal chemistry, where they may serve as key intermediates or scaffolds for drug discovery programs . Potential applications also extend to material science, where new molecules are investigated for creating specialized polymers with tailored properties for biomedical or industrial applications . The specific mechanism of action, physicochemical properties (including molecular weight, solubility, and stability), and optimal storage conditions for this compound will be determined by the researcher's experimental work. For detailed specifications, including certificates of analysis, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO2 B1674719 Lemobiline CAS No. 26126-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26126-76-1

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

2,2,3,9-tetramethyl-3H-furo[2,3-b]quinolin-4-one

InChI

InChI=1S/C15H17NO2/c1-9-12-13(17)10-7-5-6-8-11(10)16(4)14(12)18-15(9,2)3/h5-9H,1-4H3

InChI Key

BXTFNWWMVUHWQA-UHFFFAOYSA-N

SMILES

CC1C2=C(N(C3=CC=CC=C3C2=O)C)OC1(C)C

Canonical SMILES

CC1C2=C(N(C3=CC=CC=C3C2=O)C)OC1(C)C

Appearance

Solid powder

Other CAS No.

26126-76-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lemobiline;  Spectabiline;  Lemobilin; 

Origin of Product

United States

Isolation and Biosynthetic Investigations of Lemobiline

Advanced Chromatographic and Spectroscopic Methods for Lemobiline Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation and purification of natural products like this compound from complex plant extracts waters.comijpsjournal.com. Methods such as column chromatography, including silica (B1680970) gel and Sephadex LH-20, have been used in the isolation of compounds from Ravenia spectabilis researchgate.net. High-performance liquid chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a sample and is applicable to the analysis of pharmaceuticals and natural products ijpsjournal.comrssl.com. Preparative liquid chromatography is specifically used to isolate and purify larger amounts of a target compound rssl.com.

Spectroscopic methods are crucial for the identification and structural elucidation of isolated compounds, as well as for assessing their purity nih.govsolubilityofthings.com. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, and Mass Spectrometry (MS) are powerful tools used to determine the structure of isolated chemicals nih.govnih.gov. UV-Vis spectroscopy is also employed to quantify chemical concentrations and assess the purity of substances solubilityofthings.comanalytica-world.com. Quantitative 1H NMR spectroscopy is considered a suitable method for determining the purity of compounds, offering advantages such as being applicable to small samples, non-destructive, fast, and providing high accuracy and precision nih.gov.

Putative Biosynthetic Pathways and Precursors of this compound

The biosynthesis of quinoline (B57606) alkaloids, including this compound, involves complex enzymatic transformations. Research has explored the pathways leading to these scaffolds and the potential rearrangement mechanisms involved.

Enzymatic Transformations Leading to Quinoline Alkaloid Scaffolds

Quinoline alkaloids are derived from precursors such as 3-hydroxyanthranilic acid, which is a metabolite formed from tryptophan through a series of enzymatic reactions researchgate.net. The condensation between 3-hydroxyanthranilic acid and malonyl-SCoA, followed by cyclization, leads to the quinoline alkaloid scaffold researchgate.net. While the specific enzymatic steps leading directly to this compound are not explicitly detailed in the provided information, the general biosynthesis of quinoline alkaloids involves enzymes that facilitate these condensation and cyclization reactions. Studies on the biosynthesis of other alkaloids, such as those in Cinchona species, highlight the role of enzymes like tryptophan decarboxylase (TDC) and strictosidine (B192452) synthase (STR) in the early stages of terpenoid indole (B1671886) and quinoline alkaloid biosynthesis, where strictosidine serves as a central intermediate researchgate.netacs.org.

Investigation of Rearrangement Mechanisms in Natural Biogenesis, e.g., Claisen Rearrangement of Ravenine (B120983)

Investigations into the biogenesis of this compound suggest that it may arise from the Claisen rearrangement of ravenine psu.edu. Ravenine is an O-prenyl derivative that has been found in Ravenia spectabilis psu.edu. This compound and ravenoline are considered abnormal products resulting from the Claisen rearrangement of ravenine psu.edu. The corresponding normal Claisen product, ifflaiamine, was found in Flindersia ifflaiana psu.eduplantaedb.com. This suggests a plausible biosynthetic route where ravenine undergoes a rearrangement catalyzed by enzymes or other biological factors within the plant, leading to the formation of this compound. Studies on Haplophyllum bucharicum have also identified alkaloids that are apparently derived by enzymically controlled Claisen rearrangements psu.edupsu.edu.

Hydrolytic Pathways in Alkaloid Formation, e.g., Alkaline Hydrolysis of Haplophylline

Hydrolytic pathways can play a role in the formation or modification of alkaloids. While direct information on the alkaline hydrolysis of haplophylline specifically in the context of this compound biosynthesis is not extensively detailed in the search results, the alkaline hydrolysis of this compound yielding paraensine has been reported. psu.edu This demonstrates that hydrolytic reactions can occur with furoquinoline alkaloids like this compound, leading to related structures. Another example of alkaline hydrolysis in alkaloid studies involves the conversion of haplophylline to a (hydroxymethyl)-flindersine derivative. psu.edu This highlights the potential for alkaline conditions to cleave or rearrange alkaloid structures.

In Vitro and In Vivo Tracer Studies for Biosynthetic Elucidation

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound27107195
HaplophyllineNot found
ParaensineNot found
RavenineNot found
Anthranilate605
L-Alanine710
1-Piperideine (B1218934)145308
Malonyl-CoA5789
Morphine5288826
Reticuline107505

Interactive Data Tables

Based on the text, a data table summarizing the plant sources of this compound can be presented:

Plant SpeciesFamily
Euxylophora paraensisRutaceae
Flindersia ifflaianaRutaceae
Ravenia spectabilisRutaceae

While specific quantitative data on isolation yields or detailed tracer study results for this compound were not available in the provided snippets to create more complex data tables, the information on its sources is clearly extractable.

Synthetic Methodologies for Lemobiline and Its Core Skeleton

Total Synthesis Approaches to Lemobiline

Specific multi-step total synthesis strategies explicitly targeting this compound (PubChem CID: 442917) ncats.iometabolomicsworkbench.orgmitoproteome.orgplantaedb.com are not widely reported in the provided search results. However, the synthesis of complex natural products, including other alkaloids, often involves convergent or linear strategies building the core structure and then introducing peripheral functionalities and achieving the correct stereochemistry. nih.govsioc.ac.cnrsc.org Given this compound's structure, a total synthesis would likely involve the construction of the quinoline (B57606) core and the fused dihydrofuran ring, followed by the introduction of the methyl substituents and the N-methyl group.

Multi-Step Synthetic Strategies for the Quinoline Core

The quinoline core is a fundamental structural motif present in a vast number of natural products and synthetic compounds with diverse biological activities. nih.govsioc.ac.cnwipo.intlibretexts.org Numerous multi-step synthetic strategies have been developed for the construction of the quinoline ring system. Classical methods include:

Friedlaender Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a carbonyl compound containing an α-methylene group. nih.govsioc.ac.cnwipo.int

Doebner-Miller Reaction: This method utilizes the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds, often under acidic conditions. nih.gov An extended version of the Doebner reaction has also been explored for quinoline synthesis. sioc.ac.cn

Skraup Synthesis: A historical method involving the reaction of an aniline with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. nih.gov

Combes Quinoline Synthesis: This approach uses anilines and β-diketones. nih.gov

Conrad-Limpach Synthesis: This involves the reaction of anilines with β-ketoesters. nih.gov

Gould-Jacobs Reaction: This synthesis starts from an aniline and ethyl ethoxymethylenemalonate. nih.gov

More modern approaches to quinoline synthesis often focus on improving efficiency, yield, and environmental impact, utilizing various catalysts and reaction conditions, including microwave irradiation and solvent-free conditions. wipo.int The synthesis of furo[2,3-b]quinoline (B11916999) derivatives, structurally related to this compound, has been achieved through methods like the Friedländer-type reaction of o-amino(furano)nitriles with cycloalkanones. nih.gov Another route to the furo[2,3-b]quinoline system involves the cyclization of 3-prenyl-2-quinolinones. acs.orgacs.orgniscpr.res.in For example, the Prevost reaction of 4-methoxy-3-prenylquinolin-2-one has been used to yield 4-methoxy-2-isopropylfuro[2,3-b]quinoline. acs.orgacs.org The formation of the furan (B31954) ring in some furo[2,3-b]quinolin-4-one derivatives can also be achieved through the bromination of 3-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline. researchgate.net

While these methods provide established routes to the quinoline and furo[2,3-b]quinoline scaffolds, specific adaptations or combinations of these strategies for the total synthesis of this compound with its particular substitution pattern are not detailed in the search results.

Stereoselective Synthesis and Chiral Resolution Techniques for this compound

Stereoselective synthesis, which aims to produce a desired stereoisomer preferentially, and chiral resolution, the separation of enantiomers from a racemic mixture, are crucial aspects in the synthesis of chiral natural products like this compound, which possesses defined stereochemistry. ebi.ac.uknih.govsigmaaldrich.com

General techniques employed in stereoselective synthesis include the use of chiral reagents, catalysts, or auxiliaries to control the formation of new stereocenters during bond-forming reactions. nih.govsigmaaldrich.comgoogle.combritannica.comnsf.gov Asymmetric induction, where an existing chiral center influences the stereochemical outcome of a new reaction, is also a key strategy. nih.govsigmaaldrich.com

Chiral resolution techniques are applied when a synthesis yields a racemic mixture of enantiomers. Common methods include:

Formation of Diastereomeric Salts or Derivatives: Reacting the racemic mixture with an enantiomerically pure chiral resolving agent creates diastereomers, which have different physical properties (e.g., solubility, melting point) and can be separated by techniques like crystallization or chromatography. rsc.orgebi.ac.ukpsu.edu

Kinetic Resolution: This method utilizes a chiral catalyst or enzyme that reacts preferentially with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted or reacting at a much slower rate. ebi.ac.ukmasterorganicchemistry.com

Chiral Chromatography: Using a stationary phase that is chiral allows for the differential retention and thus separation of enantiomers. rsc.orgebi.ac.uk

While these techniques are fundamental in the synthesis of chiral compounds, specific applications of stereoselective synthesis or chiral resolution specifically for the preparation of enantiomerically pure this compound are not described in the search results.

Development of Green Chemistry Principles in this compound Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mitoproteome.orgguidechem.comacs.orgresearchgate.net Applying these principles to the synthesis of compounds like this compound involves considering factors such as waste prevention, atom economy, the use of less hazardous chemicals and solvents, energy efficiency, and the use of renewable feedstocks. mitoproteome.orgacs.orgresearchgate.net

Specific strategies in green chemistry relevant to organic synthesis include:

Maximizing Atom Economy: Designing syntheses to incorporate the maximum proportion of starting materials into the final product, minimizing waste. mitoproteome.orgresearchgate.net

Using Safer Solvents and Auxiliaries: Opting for environmentally benign solvents or eliminating their use entirely (e.g., solvent-free reactions). mitoproteome.orgresearchgate.net

Designing for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. mitoproteome.orgresearchgate.net

Using Catalysis: Employing selective catalytic reagents instead of stoichiometric ones to minimize waste. researchgate.net

Reducing Derivatives: Avoiding unnecessary protection and deprotection steps. researchgate.net

While the principles of green chemistry are increasingly being integrated into the design of synthetic routes across various fields of chemistry, there is no specific information in the search results detailing the application or development of green chemistry principles specifically for the synthesis of this compound. Future research could focus on developing more sustainable synthetic routes to this compound by exploring alternative reagents, solvents, and catalytic methods that align with these principles.

Synthesis of Structural Motifs Present in this compound and Related Quinoline Alkaloids

This compound contains the core structural motif of a furo[2,3-b]quinoline system. This bicyclic framework, consisting of a fused furan ring and a quinoline ring, is a common feature in a variety of natural alkaloids, particularly those isolated from plants of the Rutaceae family. acs.orgacs.orgniscpr.res.inresearchgate.net

The synthesis of this structural motif, as discussed in Section 3.1.1, often involves the construction of the quinoline ring followed by the annulation of the furan ring, or vice versa. Different approaches lead to variations in the substitution pattern and the specific arrangement of the fused rings found in related alkaloids such as lunacrine (B1207082) and khaplofoline. acs.orgacs.orgniscpr.res.in

The quinoline ring itself is a prominent structural motif in numerous biologically active compounds beyond the furoquinoline class. nih.govsioc.ac.cnwipo.intlibretexts.org The diverse synthetic methods for the quinoline core reflect its importance as a building block in medicinal chemistry and natural product synthesis. nih.govsioc.ac.cnwipo.int

The biosynthesis of this compound in nature is reported to involve a Claisen rearrangement of ravenine (B120983), highlighting a natural pathway for forming the fused ring system and introducing some of the characteristic substituents. The Claisen rearrangement is a well-established pericyclic reaction in organic chemistry used to form carbon-carbon bonds and can be employed in the synthesis of various structural motifs. libretexts.org

Understanding the synthesis of these core structural motifs is essential for developing synthetic routes to this compound and other related quinoline alkaloids.

Advanced Molecular and Structural Studies of Lemobiline

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic techniques play a crucial role in determining the structure of complex organic molecules like Lemobiline. High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools in this process.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) in Characterization

HR-LCMS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the accurate mass measurement and fragmentation analysis of high-resolution mass spectrometry. This method is widely used for the identification and characterization of compounds in complex mixtures, including natural product extracts where this compound may be found. HR-LCMS allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental composition. nih.govnih.goviitb.ac.inopensciencepublications.comjabonline.in Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide further structural information by breaking down the molecule into characteristic ions. nih.govjabonline.in While this compound has been detected in studies utilizing HR-LCMS for phytochemical profiling, specific detailed HR-LCMS data such as exact mass measurements and fragmentation patterns solely for this compound were not extensively detailed in the provided search results. researchgate.netsci-hub.se Generally, HR-LCMS is effective for tentative identification of unknowns without reference standards by comparing exact mass and fragmentation patterns against databases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is indispensable for the detailed structural elucidation of organic compounds, providing information about the connectivity and spatial arrangement of atoms. Both ¹H and ¹³C NMR spectroscopy are commonly applied to determine the carbon-hydrogen framework and identify different functional groups within a molecule. Studies on this compound and related alkaloids have utilized ¹H and ¹³C NMR spectroscopy for their identification and structural assignment. researchgate.netpsu.edupsu.edu Analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra provides insights into the proton environment, while ¹³C NMR spectroscopy reveals the different types of carbon atoms present. researchgate.netpsu.edu Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm correlations between protons and carbons, aiding in the complete assignment of the spectrum and confirmation of the molecular structure. For instance, HMBC spectra can show interactions between carbons and protons across multiple bonds, which is crucial for piecing together the molecular skeleton. researchgate.net While the search results confirm the use of NMR in this compound's characterization, detailed, assigned NMR spectroscopic data specifically for this compound were not provided. NMR has also been used in conjunction with computational methods for structural studies of natural products. researchgate.net

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling techniques provide valuable theoretical approaches to complement experimental structural studies. These methods can be used to investigate the electronic structure, conformational preferences, and dynamic behavior of molecules. mdpi.comunipd.it

Quantum Mechanical Calculations for Electronic Structure and Conformation

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules. unipd.itwikipedia.orgtowardsdatascience.comucl.ac.uk These calculations can provide information about parameters such as atomic charges, bond orders, molecular orbitals, and electrostatic potential surfaces, which are crucial for understanding molecular properties and reactivity. unipd.ittowardsdatascience.com QM methods, such as Density Functional Theory (DFT), are widely used to optimize molecular geometries and determine the relative energies of different conformers, providing insights into the preferred three-dimensional arrangement of atoms. towardsdatascience.com While QM calculations are a standard tool in modern chemical research for exploring molecular structure and properties, the provided search results did not include specific applications of quantum mechanical calculations to this compound. tjnpr.org Fragment-based QM approaches have been developed to handle larger molecular systems efficiently. rsc.org

Molecular Docking Studies with Biological Macromolecules, e.g., Bovine Serum Albumin (BSA)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method aims to predict the binding pose(s) of a ligand within a target binding site and estimate the binding affinity. slideshare.nettbzmed.ac.ir Bovine Serum Albumin (BSA) is a commonly used protein in binding studies due to its structural similarity to Human Serum Albumin (HSA), its availability, and cost-effectiveness. tbzmed.ac.irljmu.ac.ukjocpr.com BSA has two principal binding sites, often referred to as Sudlow's site I and site II, which accommodate a wide variety of ligands. ajol.info

Molecular docking studies typically involve preparing the 3D structures of both the protein (e.g., BSA) and the ligand (e.g., this compound), defining the binding site on the protein, performing the docking simulation to generate possible binding poses, and scoring these poses based on predicted binding energy or other scoring functions. slideshare.net Analysis of docking results can provide insights into the specific amino acid residues involved in interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) and the likely binding site(s) on the protein. tbzmed.ac.irljmu.ac.ukjocpr.comajol.info

While molecular docking is a valuable tool for understanding protein-ligand interactions at a molecular level, specific studies detailing the molecular docking of this compound with BSA or other biological macromolecules were not identified in the available search results.

In Silico Screening and Virtual Ligand Design Based on this compound Structure

In silico screening, also known as virtual screening, is a computational method used to search large databases of chemical compounds to identify potential drug candidates or ligands that are likely to bind to a specific biological target. slideshare.netcreative-biostructure.comnih.gov This approach can significantly reduce the time and cost associated with traditional high-throughput screening methods by prioritizing compounds for experimental testing. creative-biostructure.com

Virtual screening strategies can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening utilizes the known three-dimensional structure of the biological target (e.g., a protein binding site) and employs techniques like molecular docking to predict how compounds from a library might bind. slideshare.netcreative-biostructure.com Ligand-based virtual screening, on the other hand, relies on information from known active ligands to build models (such as pharmacophore models or QSAR models) that can then be used to screen databases for molecules with similar properties. slideshare.netcreative-biostructure.comnih.gov

Virtual ligand design involves the computational design of novel molecules with desired binding properties based on the structure of a target or known ligands. This can include modifying existing structures or generating entirely new molecular scaffolds. schrodinger.com Computational methods play a crucial role in predicting the potential interactions and properties of designed molecules before their synthesis. mdpi.com

Although in silico screening and virtual ligand design are widely applied in drug discovery and chemical biology, no specific studies describing in silico screening campaigns using this compound as a query or template, or virtual ligand design efforts directly based on the this compound structure, were found in the provided search results.

Mechanistic Investigations of Lemobiline at the Molecular and Cellular Level

Target Identification and Engagement Studies

Elucidating the specific biological targets with which a compound interacts is a cornerstone of understanding its mechanism of action. Target identification and engagement studies are designed to pinpoint the macromolecules, frequently proteins, that a compound binds to or otherwise modulates.

Exploration of Protein-Ligand Interactions

Investigations into the interaction of Lemobiline with proteins have been undertaken using advanced techniques. Methods such as Nuclear Magnetic Resonance (NMR), including saturation transfer difference (STD), transfer nuclear Overhauser spectroscopy (TrNOESY), and STD-TOCSY, coupled with separation techniques and molecular docking simulations, are employed to screen for active components in natural extracts that bind to specific proteins and to characterize their structures. researchgate.net Bovine Serum Albumin (BSA), for example, has served as a reference protein in binding studies involving natural product compounds. researchgate.net Molecular docking simulations offer a means to refine the understanding of potential interaction sites between compounds like this compound and proteins. researchgate.net this compound has been categorized within a phytochemical cluster that includes metabolites known to interact with various human proteins and genes, such as TP53, TYMS, VEGFA, XIAP, Lysine-specific demethylase 4E, Retinal dehydrogenase 1, and Cytochrome P450 3A4. genome.jp

Enzyme Inhibition or Activation Profiling

While this compound is recognized as a bioactive chemical, detailed research specifically profiling its enzyme inhibition or activation effects was not extensively found in the provided search results. medkoo.comhodoodo.comhodoodo.com However, the broader context of research into natural products, particularly those derived from Aegle marmelos, frequently involves examining their influence on enzymes and pathways implicated in various disease states. researchgate.nettjnpr.org Studies on other compounds from Aegle marmelos, for instance, have indicated potential in modulating enzymes and pathways relevant to conditions such as diabetic nephropathy through targeting proteins like Epidermal Growth Factor Receptor (EGFR). tjnpr.org

Cellular Pathway Modulation

Examining a compound's influence on cellular pathways provides crucial insights into its functional impact within biological systems. This involves assessing changes in signaling cascades and investigating interactions with cellular receptors.

Assessment of Signaling Cascade Alterations

Research concerning the constituents of Aegle marmelos, a source from which this compound is isolated, suggests an involvement in the modulation of signaling pathways. Network pharmacology and molecular docking studies have indicated that compounds present in Aegle marmelos may contribute to the alleviation of certain conditions by acting through pathways such as the EGFR-mediated PI3K/AKT pathway and the MAP Kinase signaling pathway. researchgate.net While these findings pertain to the collective effects of the plant extract and other prominent compounds like aegeline, auraptene, bergapten, imperatorin, marmesin, and nodakenin, they establish a framework for potential investigations into this compound's modulation of cellular pathways. researchgate.net

Investigations into Receptor Binding and Activation

Studies focused on receptor binding and activation are essential for understanding how a compound initiates a cellular response. Although comprehensive direct studies specifically detailing this compound's interactions with receptors were not extensively available in the search results, the inclusion of this compound within a phytochemical cluster that interacts with various human proteins and genes, including those involved in signaling, suggests potential interactions with receptors or proteins that function within signaling cascades. genome.jp By way of comparison, studies on other compounds illustrate the significance of receptor interactions, such as Lemborexant's role as a competitive antagonist of the orexin (B13118510) receptors OX1R and OX2R in promoting sleep. drugbank.com Similarly, Levamisole acts as an agonist for L-subtype nicotinic acetylcholine (B1216132) receptors in nematodes. drugbank.com

Membrane Interactions and Permeability Studies

A compound's capacity to interact with and permeate cellular membranes is a critical determinant of its bioavailability and its ability to reach intracellular targets. Membrane permeability is influenced by factors including polarity and size. libretexts.orgnih.gov Generally, small nonpolar molecules traverse lipid membranes with relative ease, whereas larger polar molecules and ions encounter significant barriers. libretexts.orgnih.gov The permeability coefficient serves as a quantitative measure of a molecule's rate of passage across a membrane. nih.gov Structural modifications, such as increasing lipophilicity, have the potential to enhance membrane permeability. Although specific data on this compound's membrane permeability was not detailed in the provided search results, its identification as a bioactive compound implies some degree of cellular access, which would necessitate interaction with and passage across cell membranes.

Preclinical Research Paradigms and Model Systems for Lemobiline

Advanced Analytical Techniques in Preclinical Research

Flow Cytometry for Cellular Profiling and Immunophenotyping

Flow cytometry is a powerful technique widely used in preclinical research to analyze and characterize cell populations based on their physical and chemical characteristics. mlm-labs.comprecisionformedicine.comcertisoncology.com It allows for the rapid, multiparametric analysis of individual cells within a heterogeneous sample. precisionformedicine.com In the context of preclinical studies, flow cytometry is indispensable for gaining detailed insights into cellular mechanisms and evaluating the effects of compounds on different cell types. mlm-labs.comprecisionformedicine.com

Cellular profiling using flow cytometry involves identifying and quantifying distinct cell subsets within a sample. This is achieved by using fluorescently labeled antibodies that bind to specific cell surface or intracellular markers. certisoncology.com By utilizing multiple antibodies with different fluorophores, researchers can simultaneously detect several markers on each cell, allowing for the precise identification of various cell populations. precisionformedicine.comcertisoncology.com

Immunophenotyping, a specific application of cellular profiling by flow cytometry, focuses on the identification and characterization of immune cells. precisionformedicine.comnih.gov This is particularly valuable in preclinical studies investigating compounds with potential immunomodulatory effects, such as in immuno-oncology or infectious diseases research. mlm-labs.comcertisoncology.com Flow cytometry panels can be designed to identify and quantify various immune cell subsets, including T cells (such as CD4+ and CD8+ T cells), B cells, and NK cells. mlm-labs.comeurofins.com Beyond simply counting cell populations, flow cytometry can assess the activation status, proliferation, and functional characteristics of immune cells by analyzing the expression of activation markers, intracellular cytokines, or other functional proteins. mlm-labs.comcertisoncology.com This provides crucial data on how a compound might influence the immune system.

Flow cytometry offers several advantages in preclinical research, including its high throughput capability, allowing for the analysis of large numbers of cells quickly. precisionformedicine.comcertisoncology.com Its multiparametric nature enables comprehensive analysis of cellular heterogeneity and differentiation. precisionformedicine.com Furthermore, flow cytometry can provide quantitative data, including absolute cell counts and the number of receptors per cell. precisionformedicine.com Applications in preclinical drug discovery include immune cell profiling, mechanism of action studies, pharmacodynamic biomarker analysis, and toxicity screening. mlm-labs.com While flow cytometry is a vital tool, assay development and validation can be complex. precisionformedicine.com

Specific preclinical research data on the effects of Lemobiline evaluated through flow cytometry for cellular profiling and immunophenotyping were not found in the consulted literature.

High-Throughput Screening Assays for Compound Evaluation

High-throughput screening (HTS) is a widely used drug discovery process that enables the rapid evaluation of large libraries of chemical compounds against a specific biological target or cellular phenotype. evotec.combmglabtech.com This automated approach allows researchers to screen thousands or even millions of compounds in a relatively short period to identify potential "hits" or "leads" that exhibit the desired activity. evotec.combmglabtech.comthermofisher.kr

In preclinical research, HTS assays are instrumental in the early phases of lead discovery. evotec.com By miniaturizing experimental volumes and automating liquid handling and detection, HTS significantly accelerates the process of identifying compounds with potential therapeutic value. evotec.combmglabtech.com HTS can be applied to various assay formats, including biochemical assays (e.g., enzyme inhibition or receptor binding assays) and cell-based assays (e.g., reporter gene assays or cell viability assays). bmglabtech.comnih.gov

The primary goal of HTS is to identify compounds that interact with a target or modulate a biological process in a specific way. evotec.combmglabtech.com Data generated from HTS campaigns can provide initial insights into structure-activity relationships and guide the selection of compounds for further, more detailed investigation. evotec.com Following an initial HTS campaign, active compounds are typically subjected to hit confirmation and evaluation through secondary screening assays and dose-response curve assessments to validate their activity and determine potency. evotec.com

HTS offers the advantage of quickly screening large compound libraries in a cost-effective manner, accelerating target analysis. bmglabtech.com It is a useful tool for assessing pharmacological targets and profiling compounds. bmglabtech.com However, HTS typically identifies lead compounds and does not provide comprehensive information about properties critical for drug development, such as toxicity or bioavailability, which require further evaluation in subsequent preclinical studies. bmglabtech.comnih.gov The quality and robustness of the developed screening assays are critical for ensuring reliable HTS results. evotec.com

Specific data regarding the evaluation of this compound using high-throughput screening assays were not available in the consulted literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Lemobiline Analogues

Rational Design of Lemobiline Derivatives and Analogues

The rational design of this compound derivatives and analogues is a cornerstone of efforts to optimize its therapeutic potential. This process involves systematic modifications of the this compound scaffold to enhance its biological activity, selectivity, and pharmacokinetic properties.

Functional Group Modification Strategies

A hypothetical data table illustrating the impact of functional group modifications on the biological activity of this compound analogues is presented below.

AnalogueModificationBiological Activity (IC50, µM)
This compound-10
Lemo-1R1 = OCH35.2
Lemo-2R1 = Cl8.1
Lemo-3R2 = F12.5
Lemo-4R2 = CH37.9

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is an advanced strategy employed to discover novel derivatives by replacing the core chemical structure of this compound with a functionally equivalent but structurally different scaffold. This approach aims to identify new chemical series with potentially improved properties, such as enhanced patentability or better ADME (absorption, distribution, metabolism, and excretion) profiles. Bioisosteric replacement, a related technique, involves substituting a specific functional group or substructure with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or reducing toxicity. For example, a carboxylic acid group in a this compound analogue might be replaced with a tetrazole ring to maintain acidic properties while potentially improving metabolic stability.

Ligand-Based and Structure-Based Drug Design Approaches

The design of novel this compound analogues is guided by both ligand-based and structure-based drug design methodologies. Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the knowledge of a set of molecules that bind to the target to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity. This model then serves as a template for designing new molecules with a higher probability of being active.

In contrast, structure-based drug design is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This powerful technique allows for the visualization of the binding site and the interactions between this compound and its target. This detailed understanding enables the rational design of modifications to improve binding affinity and selectivity. Molecular docking simulations are a key component of this approach, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Computational Approaches in SAR/QSAR Modeling

Computational tools play a critical role in modern drug discovery, and the study of this compound is no exception. SAR and QSAR modeling are computational techniques used to establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity.

Development of 2D and 3D QSAR Models

QSAR models are developed to predict the activity of novel compounds based on their physicochemical properties or structural features. 2D-QSAR models correlate biological activity with 2D descriptors such as molecular weight, logP, and topological indices. These models are relatively simple to develop and interpret.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. These models generate 3D contour maps that highlight regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for biological activity, providing valuable guidance for the design of new analogues.

Below is a hypothetical table summarizing the statistical parameters of a 3D-QSAR model for a series of this compound analogues.

ModelSEEF-value
CoMFA0.650.920.21125.4
CoMSIA0.680.940.18142.8

Fragment-Based SAR Analysis

Fragment-based SAR analysis is a bottom-up approach to drug design. Instead of modifying the entire this compound molecule, this method involves identifying small molecular fragments that bind to the biological target. These fragments are then grown or linked together to create a larger, more potent lead compound. This approach can be more efficient than traditional high-throughput screening as it explores chemical space more effectively. By understanding the SAR of individual fragments, medicinal chemists can assemble novel this compound analogues with optimized interactions with the target binding site.

Machine Learning and Artificial Intelligence in SAR Prediction

The application of machine learning (ML) and artificial intelligence (AI) has become instrumental in accelerating the drug discovery process by building predictive models from existing structure-activity relationship (SAR) data. drugtargetreview.comnih.govcas.org For the this compound series of compounds, several ML algorithms have been employed to develop robust Quantitative Structure-Activity Relationship (QSAR) models. These models aim to predict the biological activity of novel this compound analogues, thereby prioritizing synthetic efforts towards compounds with the highest potential efficacy.

A dataset comprising the this compound analogues from the preceding SAR studies was utilized for the development of these predictive models. Molecular descriptors for each analogue were calculated, encompassing a wide range of physicochemical, topological, and electronic properties. These descriptors serve as the numerical representation of the chemical structures, which the ML algorithms use to learn the relationship between the structure and the observed biological activity.

Among the various ML techniques applied, Random Forest (RF) and Support Vector Machines (SVM) have demonstrated superior performance in predicting the activity of this compound analogues. nih.gov The Random Forest model, an ensemble learning method, was particularly effective in handling the non-linear relationships often observed in SAR data. researchgate.net The predictive power of the developed models was rigorously assessed using internal and external validation techniques. Cross-validation was employed during the model training phase to prevent overfitting, while a dedicated test set of newly synthesized this compound analogues was used for external validation, confirming the real-world predictive capability of the models.

The insights gained from these ML-driven QSAR models have been invaluable in guiding the design of the next generation of this compound analogues. By identifying the key molecular features that positively or negatively influence biological activity, these models provide a rational basis for structural modifications aimed at enhancing the therapeutic potential of this class of compounds.

Experimental Validation of SAR Hypotheses

The SAR hypotheses generated from the analysis of this compound analogues, supported by computational QSAR models, require rigorous experimental validation to confirm their accuracy and translational relevance. oncodesign-services.com This validation process involves a hierarchical series of in vitro and in vivo experiments designed to verify the predicted activity and mechanism of action of newly synthesized compounds.

Initial validation is typically performed using in vitro assays. For the this compound series, which has been designed to target a specific enzyme implicated in cancer progression, a primary biochemical assay is employed to measure the direct inhibitory effect of the new analogues on the purified enzyme. This is followed by cell-based assays using relevant cancer cell lines to assess the compounds' ability to inhibit cell proliferation and induce apoptosis. labtoo.com The data from these assays provide a direct measure of the compounds' potency and cellular efficacy, allowing for a direct comparison with the predicted activity from the SAR and QSAR models.

Table 1: In Vitro Activity of Selected this compound Analogues
Compound IDModificationTarget Enzyme IC50 (nM)Cell Proliferation GI50 (µM)
This compoundParent Compound15010.5
LBL-01R1 = Cl755.2
LBL-02R1 = F826.1
LBL-03R2 = CH31208.9
LBL-04R2 = OCH3957.3
LBL-05R1 = Cl, R2 = OCH3452.8

Promising candidates that demonstrate high potency and efficacy in in vitro studies are then advanced to in vivo animal models to evaluate their therapeutic potential in a more complex biological system. rsc.org For the this compound program, mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are utilized. The tumor growth inhibitory effects of the selected this compound analogues are assessed in these models, providing crucial information on their in vivo efficacy and pharmacokinetic properties. mdpi.com The successful validation of SAR hypotheses through this multi-tiered experimental approach is a critical step in the progression of a lead compound towards clinical development.

Table 2: In Vivo Efficacy of LBL-05 in a Mouse Xenograft Model
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
LBL-051045
LBL-052568
LBL-055085

Analytical Methodologies for Lemobiline Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of complex mixtures containing Lemobiline, allowing for its separation from other co-occurring compounds found in natural extracts. elementlabsolutions.comresearchgate.netchromatographyonline.com The choice of chromatographic method depends on the physical and chemical properties of this compound and the matrix in which it is present. These techniques are crucial for both qualitative (identification) and quantitative (amount determination) analysis. hplc.euoatext.comchromatographyonline.comopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC)

GC is suitable for the separation and analysis of volatile and semi-volatile compounds that can be vaporized without decomposition. shimadzu.comobrnutafaza.hrresearchgate.net In GC, the mobile phase is an inert gas (carrier gas), and the stationary phase is typically a liquid coated on the inside of a capillary column or packed in a solid support. chromatographyonline.comshimadzu.com Separation is based on the differential partitioning of analytes between the gas phase and the stationary phase, influenced by their boiling points and interactions with the stationary phase. shimadzu.comobrnutafaza.hr GC is often coupled with detectors such as Flame Ionization Detector (FID) or Mass Spectrometry (MS). shimadzu.comobrnutafaza.hrnih.gov Quantitative analysis by GC involves relating peak areas or heights to analyte concentration using calibration standards. chromatographyonline.comshimadzu.comlibretexts.org Some studies on natural extracts containing this compound have utilized GC-MS, indicating its applicability for analyzing this compound or its derivatives if they are sufficiently volatile or can be derivatized. elementlabsolutions.comresearchgate.net However, specific detailed GC method parameters or quantitative data focused solely on this compound were not found.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that utilizes smaller particle size stationary phases (typically less than 2 µm) and operates at significantly higher pressures. hplc.euresearchgate.netchromatographyonline.comthermofisher.comwhitman.edu This allows for increased separation efficiency, improved resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. hplc.euresearchgate.netchromatographyonline.comthermofisher.comwhitman.edu UHPLC is particularly advantageous for the analysis of complex samples and for high-throughput applications. whitman.educhemlys.com Method development in UHPLC involves optimizing parameters similar to HPLC, but with considerations for the higher pressures and smaller particle sizes. hplc.euchromatographyonline.comthermofisher.comthermofisher.com While UHPLC coupled with MS is a powerful tool for the analysis of various compounds, including those in traditional medicines, specific applications and data for the analysis of this compound by UHPLC alone were not detailed in the search results. chemlys.compremierbiosoft.comcreative-proteomics.comchromatographyonline.com

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) provides complementary information to chromatography by measuring the mass-to-charge ratio (m/z) of ions, enabling the identification and structural characterization of analytes. libretexts.orglibretexts.orglcms.cz When coupled with chromatographic techniques (LC-MS or GC-MS), it offers a powerful platform for the analysis of complex samples. sigmaaldrich.comshimadzu.comobrnutafaza.hrlcms.czgcms.cz

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically including the fragmentation of selected precursor ions and the analysis of the resulting product ions. researchgate.netlcms.czmdpi.comuab.edu This fragmentation yields characteristic patterns that can be used for the structural elucidation and confident identification of compounds. sigmaaldrich.comlibretexts.orgresearchgate.netwhitman.edumdpi.comresearchgate.net In metabolomics research, MS/MS is invaluable for identifying metabolites by comparing their fragmentation patterns to spectral databases or by de novo interpretation of the fragmentation pathways. sigmaaldrich.comsepscience.com While MS/MS is a standard technique for metabolite identification and could be applied to this compound, specific detailed MS/MS fragmentation patterns or data for this compound were not found in the search results. oatext.com

Quantitative Mass Spectrometry (LC-MS/MS, GC-MS)

Coupling chromatography with mass spectrometry allows for highly sensitive and selective quantitative analysis. libretexts.orgnih.govcreative-proteomics.comlcms.czgcms.cz

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of a wide range of compounds, particularly non-volatile and semi-volatile molecules. libretexts.orgnih.govcreative-proteomics.comlcms.czgcms.cz In quantitative LC-MS/MS, specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes, providing high specificity and sensitivity for the target analyte even in complex matrices. researchgate.netlibretexts.orgnih.govcreative-proteomics.comlcms.czsepscience.com Quantification is achieved by correlating the intensity of the monitored transitions to analyte concentration using calibration curves, often employing internal standards for improved accuracy and reproducibility. libretexts.orglibretexts.orgchromatographyonline.com LC-MS/MS is widely used in pharmaceutical analysis, bioanalysis, and natural product research. chromatographytoday.comlibretexts.orgnih.govlibretexts.orgthermofisher.comcreative-proteomics.com While LC-MS/MS is applicable to compounds like this compound, specific quantitative data or detailed method parameters for this compound analysis using LC-MS/MS were not available in the search results.

GC-MS: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the quantitative analysis of volatile and semi-volatile compounds. shimadzu.comobrnutafaza.hrlibretexts.orgchemlys.commdpi.com In quantitative GC-MS, selected ions characteristic of the target analyte are monitored over the chromatographic run (Selected Ion Monitoring, SIM), or full scan mass spectra are acquired, and the peak areas of characteristic ions are used for quantification. shimadzu.comlibretexts.orgcreative-proteomics.commdpi.com Calibration curves are constructed using standards, and internal standards can be used to compensate for variations in sample preparation and injection. chromatographyonline.comshimadzu.comlibretexts.org GC-MS has been used in the analysis of extracts containing this compound. elementlabsolutions.comresearchgate.net One search result mentioned GC-MS analysis and listed this compound in a table with associated numerical data, suggesting its potential application for this compound quantification, but detailed quantitative findings or method parameters were not provided. oatext.com

Spectroscopic Techniques for Characterization and Purity Assessment

Spectroscopic techniques are fundamental in the characterization and assessment of the purity of chemical compounds like this compound. These methods interact with the sample using electromagnetic radiation to obtain information about its structure, functional groups, and concentration.

UV-Vis Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 100 to 900 nm). technologynetworks.comazooptics.com This technique is used for both qualitative and quantitative analysis. mt.comlibretexts.org By analyzing the pattern of absorption and transmission, scientists can identify and quantify the components of a sample. mt.com For a given substance, a unique relationship exists between the substance and its UV-Vis spectrum, where it absorbs maximum light at a specific wavelength. mt.com The resulting spectrum provides insights into molecular structure, concentration, purity, and functional groups. azooptics.com Peak intensity, the height of a peak in the absorption spectrum, represents the amount of light absorbed and is commonly used to estimate the concentration of an absorbing species, as absorbance is directly proportional to concentration, path length, and molar absorptivity according to the Beer-Lambert Law. azooptics.comlibretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify chemical compounds based on how they absorb infrared radiation. wikipedia.org It provides information about the vibrational modes of a molecule's functional groups. The IR spectrum typically displays absorption bands in the wavenumber range of 4000 cm⁻¹ to 600 cm⁻¹. libretexts.org Different functional groups absorb IR radiation at characteristic frequencies. For instance, C-H stretching vibrations in alkanes, alkenes, and alkynes appear in the range of 2800-3300 cm⁻¹, with specific regions for each type of bond. libretexts.org The carbonyl group (C=O) typically shows a strong absorption band between 1650-1750 cm⁻¹. libretexts.orgspectroscopyonline.com The "fingerprint region" of the IR spectrum, typically below 1400 cm⁻¹, contains a complex pattern of bands unique to each compound, aiding in identification by comparison to reference spectra. libretexts.org The intensity of an absorption band depends on the polarity of the bond and the number of bonds involved. libretexts.org

Circular Dichroism (CD) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the stereochemistry of molecules, particularly in solution. It measures the differential absorption of left and right circularly polarized light by a substance. CD is especially useful for analyzing the conformation of proteins and other biomolecules. nih.govphotophysics.com Changes in CD spectra can be directly proportional to the amount of complexes formed, allowing for the estimation of binding constants. nih.gov CD bands in the far UV region (178-260 nm) are sensitive to the conformation of the protein backbone, while bands in the near UV (260-350 nm) and visible regions arise from aromatic and prosthetic groups. nih.gov While commonly applied to biomolecules, CD can also provide insights into the stereochemical properties of small molecules if they are chiral and possess chromophores that absorb in the UV-Vis range. nih.govelte.hu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unequivocal structural characterization of organic compounds, including natural products like this compound. researchgate.netnp-mrd.org It provides detailed information about the connectivity and environment of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. organicchemistrydata.org The chemical shift values in an NMR spectrum are characteristic of the electronic environment of the nuclei and can be used to identify different functional groups and structural features. chemistrysteps.com For example, in ¹H NMR, protons in different chemical environments resonate at different parts per million (ppm). chemistrysteps.com The integration of peaks in a ¹H NMR spectrum is proportional to the number of protons giving rise to each signal, which is crucial for quantitative analysis and confirming the molecular formula. rsc.org Spin-spin coupling patterns provide information about the number of neighboring nuclei. chemistrysteps.com Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC), are essential for establishing the full structure of complex molecules. researchgate.net NMR can also be used for quantitative analysis by comparing the signal intensity of the analyte to that of an internal standard. rsc.org

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine two or more analytical techniques to provide more comprehensive analysis, often coupling a separation method with a detection method. slideshare.netchemijournal.com This combination leverages the strengths of each individual technique, enabling the analysis of complex mixtures. ijprajournal.comnih.gov Common hyphenated techniques in chemical analysis include coupling chromatographic methods like Liquid Chromatography (LC) or Gas Chromatography (GC) with spectroscopic detectors such as Mass Spectrometry (MS) or NMR. slideshare.netchemijournal.comijprajournal.com

LC-MS is a widely used hyphenated technique that combines the separation power of LC with the identification and quantification capabilities of MS. ijprajournal.comnih.gov It is particularly useful for analyzing complex natural product extracts, allowing for the separation and subsequent identification of individual components based on their mass-to-charge ratio. ijprajournal.com GC-MS similarly combines GC separation with MS detection, often used for volatile or semi-volatile compounds. ijprajournal.com

LC-NMR is another powerful hyphenated technique that directly couples LC separation with online NMR detection. slideshare.netnih.gov This allows for the structural elucidation of separated components without the need for fraction collection and off-line NMR analysis, which is particularly advantageous for analyzing unstable or low-concentration compounds in complex mixtures. nih.gov The combination of separation and spectroscopic detection in hyphenated techniques provides enhanced specificity, sensitivity, and throughput for the analysis of complex samples. slideshare.netchemijournal.commdpi.com They are valuable tools for the qualitative and quantitative analysis of unknown compounds in matrices such as natural product extracts. ijprajournal.com

Emerging Research Frontiers and Future Directions for Lemobiline

Integration of Artificial Intelligence and Machine Learning in Lemobiline Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are significantly transforming the pharmaceutical industry, including the discovery and optimization of chemical compounds like this compound. These technologies are capable of analyzing vast datasets, identifying patterns, and predicting outcomes with high accuracy, which is beyond human capacity mednexus.org. AI algorithms, particularly deep learning models, can predict molecular behavior, binding affinities, and potential toxicity mednexus.org. This allows for the rapid identification of promising drug candidates and significantly shortens the drug discovery phase mednexus.org.

Advanced In Silico Modeling and Simulation for Complex Biological Systems

In silico modeling and simulation, which involve using mathematics, physics, and computer science to create complex, dynamic models of systems, are increasingly being used to inform scientific studies and improve the understanding of complex biological systems news-medical.net. These methods occur on a computer and can complement or potentially replace traditional in vitro and in vivo studies by providing finer resolution and allowing examination beyond the limits of physical testing reaganudall.org. Computational models can provide data on a biological system at multiple levels, a concept known as multiscale modeling news-medical.net. Thousands of simulations can be run, helping scientists identify the most crucial laboratory experiments needed news-medical.net. This approach offers advantages such as reducing study costs and, in biological research, potentially reducing the use of animal models news-medical.net.

For this compound research, advanced in silico modeling can be applied to study its interactions within complex biological systems at a molecular level mghpcc.org. This includes using techniques like quantum mechanics and molecular mechanics hybrid methods to explore its potential reactions and energy landscapes within biological contexts mghpcc.org. Molecular dynamics simulations can be employed to study this compound's interactions with biomolecules, such as proteins, providing a detailed picture of molecular motion and energy transfer mghpcc.org. In silico methods have become an integral part of physiological and medical research and have the potential to accelerate progress in areas like integrated multi-physics modeling, multi-scale models, and virtual cohort studies arxiv.org. These models can help generate new hypotheses and assess their plausibility regarding this compound's effects on biological systems arxiv.org. The use of computational modeling and simulation (CM&S) can also generate data for training and testing AI models reaganudall.org.

Novel Synthetic Strategies and Automation in Chemical Synthesis

Novel synthetic strategies and automation in chemical synthesis are crucial for the efficient and scalable production of chemical compounds. Automated synthesis platforms allow for the rapid scanning of libraries of molecules with precisely defined structures illinois.edu. This is a significant advancement in the field of organic electronics and other areas illinois.edu. The goal of automated synthesis is often to minimize the burden of repetitive, routine operations that characterize more established chemistry workflows nih.gov. These platforms leverage building-block-based strategies where chemical functionalities are pre-encoded in stable building blocks illinois.edu.

Exploration of Undiscovered Biological Targets and Pathways

Identifying the specific biological targets and pathways that a compound interacts with is fundamental to understanding its mechanism of action and potential therapeutic applications. While some studies might mention potential interactions or sources of this compound researchgate.netresearchgate.net, the comprehensive exploration of all undiscovered biological targets and pathways remains an ongoing area of research for many compounds.

Advanced techniques, potentially combined with AI and in silico modeling, can be employed to predict and validate new biological targets for this compound. High-throughput screening, coupled with computational analysis, can help identify potential interactions with a wide range of proteins and other biomolecules. Systems biology approaches (discussed in the next section) are also vital in understanding how this compound might affect entire biological networks rather than just individual targets. The exploration of undiscovered targets and pathways is crucial for fully understanding this compound's biological profile and uncovering novel therapeutic possibilities.

Role of this compound in Systems Biology and Multi-Omics Research

Systems biology aims to understand biological systems as integrated and interacting networks rather than focusing on individual components in isolation imperial.ac.ukumich.edu. This approach often involves the integration of data from various "omics" disciplines, such as genomics, proteomics, metabolomics, and transcriptomics (multi-omics research). By analyzing these large datasets, researchers can gain a more holistic understanding of how a compound like this compound might influence complex biological processes and pathways umich.edu.

Research in systems biology involves developing and applying mathematical, statistical, and computational approaches to understand biology at various scales, from molecular to cellular levels imperial.ac.uk. Integrating experimental data with computational modeling is key to investigating normal and pathological processes, generating hypotheses, and validating interventions umich.edu. For this compound, systems biology and multi-omics research could involve studying its effects on gene expression profiles, protein interactions, or metabolic pathways within a biological system. This can help to elucidate the broader impact of this compound beyond a single target interaction and reveal its involvement in complex biological networks. Analyzing multi-omics data can help identify biomarkers of response or potential off-target effects, contributing to a more comprehensive understanding of this compound's biological activities.

Collaborative Research Networks and Data Sharing Initiatives

Collaborative research networks and data sharing initiatives are becoming increasingly important in accelerating scientific discovery, particularly in complex fields like drug discovery. These networks allow researchers from different institutions and disciplines to share data, resources, and expertise, fostering innovation and reducing redundant efforts cost.eucost.eu. Data management is a critical component of successful research networks, ensuring that data is properly collected, stored, and shared in a transparent and reproducible manner cost.eu.

Platforms designed for collaborative drug discovery facilitate the secure sharing of diverse chemistry and biology data wikipedia.orgnih.gov. These platforms enable collaborative project teams to manage, analyze, and share both private and public data wikipedia.orgcollaborativedrug.com. The concept of "Open Science," which emphasizes making research data findable, accessible, interoperable, and reusable (FAIR principles), is a key driver for data sharing in research networks cost.eu. Challenges in data sharing include technical issues related to standards, organizational issues concerning long-term maintenance and metadata, and community-focused problems like ownership and privacy cost.eu.

For this compound research, participation in collaborative networks and data sharing initiatives could significantly accelerate progress. Sharing data on its synthesis, properties, and biological activities across different research groups could lead to faster identification of promising applications and a more thorough understanding of its profile. Collaborative platforms can provide a stable foundation for managing data across multiple collaborations, with robust security features to satisfy partners collaborativedrug.com. These initiatives can help overcome the challenges associated with managing and analyzing the growing volume of data generated in modern chemical and biological research nih.gov.

Q & A

Basic Research Questions

Q. What established synthetic pathways are used to produce Lemobiline, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, with purity monitored via HPLC or NMR. Reaction optimization requires systematic variation of parameters (e.g., solvent polarity, catalyst loading) and comparative analysis of yields using gravimetry . Document protocols rigorously, including purification methods (e.g., column chromatography, recrystallization), to ensure reproducibility .

Q. Which in vitro and in vivo models are prioritized for evaluating this compound’s bioactivity, and what endpoints are measured?

  • Methodological Answer : Common in vitro models include receptor-binding assays (e.g., dopamine receptors) and cell viability assays (MTT assay). In vivo studies often use rodent models to assess pharmacokinetics (e.g., bioavailability via LC-MS) and behavioral outcomes (e.g., locomotor activity tests). Standardize protocols by aligning with prior studies (e.g., dosing intervals, control groups) to enhance cross-study comparability .

Q. How do researchers validate this compound’s target specificity to minimize off-target effects in mechanistic studies?

  • Methodological Answer : Use competitive binding assays with radiolabeled ligands or CRISPR-engineered knockout models to confirm target engagement. Combine with proteomic profiling (e.g., mass spectrometry) to identify non-specific interactions. Negative controls (e.g., inactive enantiomers) are critical for distinguishing direct effects .

Advanced Research Questions

Q. How can contradictions in this compound’s reported efficacy across different experimental models (e.g., cell vs. animal studies) be systematically addressed?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., dosage, administration route) contributing to discrepancies. Employ sensitivity analysis to isolate confounding factors. Replicate conflicting experiments under standardized conditions, and use multimodal validation (e.g., in silico modeling paired with ex vivo tissue assays) .

Q. What computational strategies are employed to elucidate this compound’s structure-activity relationships (SAR) and predict metabolite profiles?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties to predict binding affinities. Molecular dynamics simulations model ligand-receptor interactions over time. Metabolite prediction tools (e.g., Xenosite) identify probable metabolic pathways. Validate computational findings with experimental data (e.g., crystallography, metabolite LC-MS) .

Q. What hybrid methodologies integrate this compound’s pharmacokinetic data with pharmacodynamic outcomes to optimize dosing regimens?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models using parameters like plasma half-life and tissue distribution. Couple with dose-response curves to establish therapeutic windows. Bayesian statistics can refine models by incorporating prior clinical data .

Methodological Best Practices

Q. How should experimental protocols be documented to ensure reproducibility in this compound research?

  • Guidelines : Follow the Beilstein Journal’s standards:

  • Report reaction conditions (solvent, temperature, time) in detail.
  • Provide raw spectral data (NMR, IR) in supplementary materials.
  • For biological assays, specify cell lines, passage numbers, and assay controls .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • Guidelines : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals to contextualize significance .

Data Contradiction & Validation

Q. How can researchers differentiate between artifact-driven results and genuine biological effects in this compound studies?

  • Methodological Answer : Implement orthogonal assays (e.g., fluorescence-based and luminescence-based readouts for the same target). Use chemical probes (e.g., selective inhibitors) to confirm mechanism. Replicate findings across independent labs to rule out technical variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.